molecular formula C18H19N5O2 B12405055 (R)-Ttbk1-IN-1

(R)-Ttbk1-IN-1

Cat. No.: B12405055
M. Wt: 337.4 g/mol
InChI Key: HPJVZSVEIGCFJP-GOSISDBHSA-N
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Description

®-Ttbk1-IN-1 is a chemical compound known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a selective inhibitor of tau tubulin kinase 1, an enzyme that plays a crucial role in the phosphorylation of tau proteins. The inhibition of tau tubulin kinase 1 has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ttbk1-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups to achieve the desired selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-Ttbk1-IN-1 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-Ttbk1-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

®-Ttbk1-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in cellular assays to investigate the role of tau tubulin kinase 1 in cellular processes.

    Medicine: Potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

The mechanism of action of ®-Ttbk1-IN-1 involves the selective inhibition of tau tubulin kinase 1. This enzyme is responsible for the phosphorylation of tau proteins, which are implicated in the formation of neurofibrillary tangles in Alzheimer’s disease. By inhibiting tau tubulin kinase 1, ®-Ttbk1-IN-1 reduces the phosphorylation of tau proteins, potentially mitigating the progression of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    ®-Rolipram: Another selective inhibitor with antidepressant properties.

    MK 677: A compound with similar inhibitory effects but different molecular targets.

Uniqueness

®-Ttbk1-IN-1 is unique due to its high selectivity for tau tubulin kinase 1, making it a valuable tool for studying the enzyme’s role in neurodegenerative diseases. Its specificity and potency distinguish it from other inhibitors that may have broader or less targeted effects.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

(3R)-1-[1-(2-amino-6-methoxypyrimidin-4-yl)pyrrolo[3,2-c]pyridin-6-yl]-3-methylpent-1-yn-3-ol

InChI

InChI=1S/C18H19N5O2/c1-4-18(2,24)7-5-13-9-14-12(11-20-13)6-8-23(14)15-10-16(25-3)22-17(19)21-15/h6,8-11,24H,4H2,1-3H3,(H2,19,21,22)/t18-/m1/s1

InChI Key

HPJVZSVEIGCFJP-GOSISDBHSA-N

Isomeric SMILES

CC[C@](C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O

Canonical SMILES

CCC(C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O

Origin of Product

United States

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